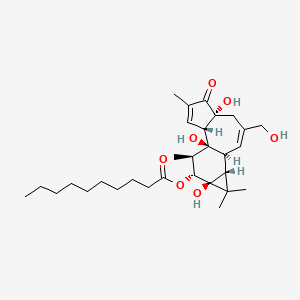
Phorbol-12-decanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Phorbol-12-decanoate is a chemical compound belonging to the class of phorbol esters. These esters are known for their biological activities, particularly in the context of cancer research and cell signaling. This compound is derived from the diterpene phorbol, which is found in the seeds of the Croton tiglium plant . This compound has been extensively studied for its role in modulating protein kinase C (PKC) activity, making it a valuable tool in biochemical and pharmacological research .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of phorbol-12-decanoate involves multiple steps, starting from the natural product phorbol. One common method includes esterification reactions where phorbol is reacted with decanoic acid under specific conditions to form the desired ester . The reaction typically requires a catalyst, such as sulfuric acid, and is carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound is less common due to the complexity of the synthesis and the need for specialized equipment. advancements in organic synthesis techniques have made it possible to produce this compound on a larger scale. The process involves the isolation of phorbol from natural sources, followed by chemical modification to introduce the decanoate group .
Chemical Reactions Analysis
Types of Reactions
Phorbol-12-decanoate undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or alcohols under basic conditions.
Major Products Formed
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound, each with distinct biological activities .
Scientific Research Applications
Phorbol-12-decanoate has a wide range of applications in scientific research:
Mechanism of Action
Phorbol-12-decanoate exerts its effects primarily through the activation of protein kinase C (PKC). This activation occurs when the compound binds to the regulatory domain of PKC, leading to its translocation to the cell membrane and subsequent activation . The activated PKC then phosphorylates various target proteins, modulating cellular processes such as gene expression, cell proliferation, and apoptosis .
Comparison with Similar Compounds
Phorbol-12-decanoate is often compared with other phorbol esters, such as:
Phorbol-12-myristate-13-acetate (PMA): Known for its potent tumor-promoting activity and widely used in cancer research.
Phorbol-12,13-dibutyrate (PDBu): Another potent PKC activator with similar biological activities.
Uniqueness
This compound is unique due to its specific ester group, which influences its solubility, stability, and biological activity. This makes it a valuable tool for studying the structure-activity relationships of phorbol esters and their effects on cellular signaling pathways .
Properties
Molecular Formula |
C30H46O7 |
|---|---|
Molecular Weight |
518.7 g/mol |
IUPAC Name |
[(1S,2S,6R,10S,11R,13S,14R,15R)-1,6,13-trihydroxy-8-(hydroxymethyl)-4,12,12,15-tetramethyl-5-oxo-14-tetracyclo[8.5.0.02,6.011,13]pentadeca-3,8-dienyl] decanoate |
InChI |
InChI=1S/C30H46O7/c1-6-7-8-9-10-11-12-13-23(32)37-26-19(3)29(35)21(24-27(4,5)30(24,26)36)15-20(17-31)16-28(34)22(29)14-18(2)25(28)33/h14-15,19,21-22,24,26,31,34-36H,6-13,16-17H2,1-5H3/t19-,21+,22-,24-,26-,28-,29-,30-/m1/s1 |
InChI Key |
LXYSVTVLQYLWKR-LKSXOGJWSA-N |
Isomeric SMILES |
CCCCCCCCCC(=O)O[C@@H]1[C@H]([C@]2([C@@H](C=C(C[C@]3([C@H]2C=C(C3=O)C)O)CO)[C@H]4[C@@]1(C4(C)C)O)O)C |
Canonical SMILES |
CCCCCCCCCC(=O)OC1C(C2(C(C=C(CC3(C2C=C(C3=O)C)O)CO)C4C1(C4(C)C)O)O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















